N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxyphenyl)urea
Overview
Description
N-[1-(4-chlorophenyl)propyl]-N’-(2-methoxyphenyl)urea is an organic compound that features a urea linkage between a 4-chlorophenylpropyl group and a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-chlorophenyl)propyl]-N’-(2-methoxyphenyl)urea typically involves the reaction of 4-chlorophenylpropylamine with 2-methoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The general reaction scheme is as follows:
4-chlorophenylpropylamine+2-methoxyphenyl isocyanate→N-[1-(4-chlorophenyl)propyl]-N’-(2-methoxyphenyl)urea
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the nitro group (if present) on the aromatic ring, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; sulfonation using fuming sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-[1-(4-chlorophenyl)propyl]-N’-(2-methoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[1-(4-chlorophenyl)propyl]-N’-(2-methoxyphenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and cell surface receptors.
Comparison with Similar Compounds
- N-[1-(4-chlorophenyl)ethyl]-N’-(2-methoxyphenyl)urea
- N-[1-(4-chlorophenyl)propyl]-N’-(2-hydroxyphenyl)urea
- N-[1-(4-bromophenyl)propyl]-N’-(2-methoxyphenyl)urea
Comparison: N-[1-(4-chlorophenyl)propyl]-N’-(2-methoxyphenyl)urea is unique due to the specific combination of the 4-chlorophenylpropyl and 2-methoxyphenyl groups. This combination imparts distinct physicochemical properties and biological activities compared to its analogs. For instance, the presence of the methoxy group can influence the compound’s solubility and reactivity, while the chlorophenyl group can affect its binding affinity to biological targets.
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-(2-methoxyphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-3-14(12-8-10-13(18)11-9-12)19-17(21)20-15-6-4-5-7-16(15)22-2/h4-11,14H,3H2,1-2H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWCHZGEMNREKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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